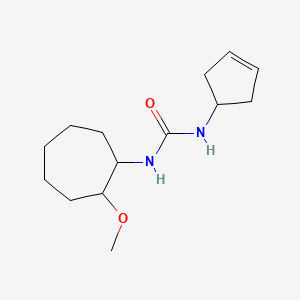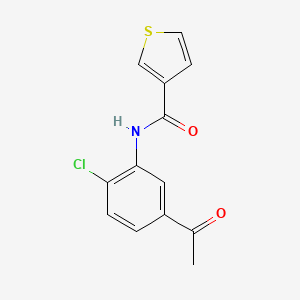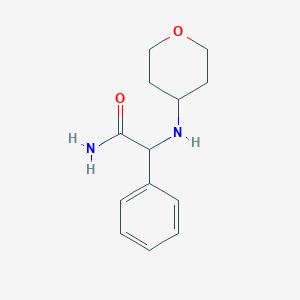
1-Cyclopent-3-en-1-yl-3-(3-pyrrolidin-1-ylphenyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Cyclopent-3-en-1-yl-3-(3-pyrrolidin-1-ylphenyl)urea is a chemical compound that has gained significant attention in scientific research due to its potential as a therapeutic agent. It is a derivative of urea and has been shown to exhibit promising pharmacological properties, including anti-inflammatory and analgesic effects. In
Mécanisme D'action
The exact mechanism of action of 1-Cyclopent-3-en-1-yl-3-(3-pyrrolidin-1-ylphenyl)urea is not fully understood. However, it is believed to act on several molecular targets, including cyclooxygenase-2 (COX-2), nuclear factor-kappa B (NF-κB), and the mitogen-activated protein kinase (MAPK) pathway. It has also been shown to modulate the levels of various neurotransmitters, including serotonin and norepinephrine.
Biochemical and Physiological Effects:
1-Cyclopent-3-en-1-yl-3-(3-pyrrolidin-1-ylphenyl)urea has been shown to exhibit several biochemical and physiological effects, including:
1. Inhibition of pro-inflammatory cytokines: It has been shown to inhibit the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-alpha (TNF-α).
2. Reduction of oxidative stress: It has been shown to reduce oxidative stress by increasing the levels of antioxidant enzymes such as superoxide dismutase (SOD) and catalase.
3. Modulation of neurotransmitter levels: It has been shown to modulate the levels of neurotransmitters such as serotonin and norepinephrine.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 1-Cyclopent-3-en-1-yl-3-(3-pyrrolidin-1-ylphenyl)urea in lab experiments is its potent anti-inflammatory and analgesic effects. This makes it a useful compound for studying the mechanisms of inflammation and pain. However, one limitation of using this compound is its potential toxicity. Some studies have shown that high doses of 1-Cyclopent-3-en-1-yl-3-(3-pyrrolidin-1-ylphenyl)urea can cause liver and kidney damage.
Orientations Futures
There are several future directions for research on 1-Cyclopent-3-en-1-yl-3-(3-pyrrolidin-1-ylphenyl)urea, including:
1. Development of novel therapeutic agents: 1-Cyclopent-3-en-1-yl-3-(3-pyrrolidin-1-ylphenyl)urea has shown promise as a therapeutic agent for various diseases. Further research is needed to develop novel derivatives of this compound with improved pharmacological properties.
2. Mechanistic studies: The exact mechanism of action of 1-Cyclopent-3-en-1-yl-3-(3-pyrrolidin-1-ylphenyl)urea is not fully understood. Further mechanistic studies are needed to identify the molecular targets of this compound and elucidate its mode of action.
3. Toxicity studies: The potential toxicity of 1-Cyclopent-3-en-1-yl-3-(3-pyrrolidin-1-ylphenyl)urea needs to be further investigated. Studies are needed to determine the safe dose range of this compound and identify any potential side effects.
Conclusion:
1-Cyclopent-3-en-1-yl-3-(3-pyrrolidin-1-ylphenyl)urea is a chemical compound that has shown promise as a therapeutic agent for various diseases. It exhibits potent anti-inflammatory and analgesic effects and has been shown to exhibit anticancer and antidepressant activity. Further research is needed to develop novel derivatives of this compound with improved pharmacological properties, elucidate its mode of action, and identify any potential side effects.
Méthodes De Synthèse
The synthesis of 1-Cyclopent-3-en-1-yl-3-(3-pyrrolidin-1-ylphenyl)urea involves the reaction of cyclopentadiene with N-(3-bromophenyl)pyrrolidine-1-carboxamide, followed by the reaction of the resulting product with urea. The reaction is carried out under reflux conditions using a solvent such as ethanol or methanol. The yield of the product is typically high, and the compound can be purified using standard techniques such as recrystallization or chromatography.
Applications De Recherche Scientifique
1-Cyclopent-3-en-1-yl-3-(3-pyrrolidin-1-ylphenyl)urea has been the subject of extensive scientific research due to its potential as a therapeutic agent. Some of the areas of research include:
1. Anti-inflammatory and analgesic effects: Several studies have shown that 1-Cyclopent-3-en-1-yl-3-(3-pyrrolidin-1-ylphenyl)urea exhibits potent anti-inflammatory and analgesic effects. It has been shown to inhibit the production of pro-inflammatory cytokines and reduce the expression of inflammatory mediators.
2. Anticancer activity: 1-Cyclopent-3-en-1-yl-3-(3-pyrrolidin-1-ylphenyl)urea has been shown to exhibit anticancer activity in various cancer cell lines. It has been shown to induce apoptosis and inhibit cell proliferation.
3. Antidepressant activity: Some studies have suggested that 1-Cyclopent-3-en-1-yl-3-(3-pyrrolidin-1-ylphenyl)urea may have antidepressant activity. It has been shown to increase the levels of serotonin and norepinephrine in the brain, which are neurotransmitters that play a role in depression.
Propriétés
IUPAC Name |
1-cyclopent-3-en-1-yl-3-(3-pyrrolidin-1-ylphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O/c20-16(17-13-6-1-2-7-13)18-14-8-5-9-15(12-14)19-10-3-4-11-19/h1-2,5,8-9,12-13H,3-4,6-7,10-11H2,(H2,17,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANRPYGZHFYEWRP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=CC=CC(=C2)NC(=O)NC3CC=CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Cyclopent-3-en-1-yl-3-(3-pyrrolidin-1-ylphenyl)urea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-Cyclohex-3-en-1-yl-3-[(2-methylthiolan-2-yl)methyl]urea](/img/structure/B7630463.png)
![[1-(Cyclopropylmethyl)piperidin-2-yl]-pyrrolidin-1-ylmethanone](/img/structure/B7630464.png)

![N,2-dimethyl-6-[(5-methyl-1,3-oxazol-2-yl)methylamino]benzamide](/img/structure/B7630473.png)
![1-tert-butyl-3-(6,7-dihydro-4H-thieno[3,2-c]pyran-4-ylmethyl)urea](/img/structure/B7630474.png)


![3-bromo-5-fluoro-N-[(5-methyl-1,3-oxazol-2-yl)methyl]aniline](/img/structure/B7630499.png)





![2-Methyl-1-[2-(1-thiophen-2-ylethylamino)ethylsulfanyl]propan-2-ol](/img/structure/B7630541.png)